molecular formula C14H15ClN2O B1524340 2-amino-N,N-diphenylacetamide hydrochloride CAS No. 132139-28-7

2-amino-N,N-diphenylacetamide hydrochloride

Cat. No.: B1524340
CAS No.: 132139-28-7
M. Wt: 262.73 g/mol
InChI Key: VSUGKINFLWVRGB-UHFFFAOYSA-N
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Description

2-amino-N,N-diphenylacetamide hydrochloride is a chemical compound with the molecular formula C14H15ClN2O and a molecular weight of 262.74 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-amino-N,N-diphenylacetamide hydrochloride typically involves the reaction of diphenylamine with chloroacetyl chloride, followed by the addition of ammonia . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-amino-N,N-diphenylacetamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-N,N-diphenylacetamide hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N,N-diphenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-amino-N,N-diphenylacetamide hydrochloride can be compared with similar compounds such as:

This compound’s unique combination of functional groups makes it particularly versatile and valuable in various research and industrial contexts.

Properties

IUPAC Name

2-amino-N,N-diphenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H,11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUGKINFLWVRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132139-28-7
Record name 2-amino-N,N-diphenylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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